molecular formula C15H19ClN2OS B2799910 3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride CAS No. 1423026-69-0

3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride

Cat. No.: B2799910
CAS No.: 1423026-69-0
M. Wt: 310.84
InChI Key: GDBMCLMPJHIGGT-UHFFFAOYSA-N
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Description

3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride is a synthetic compound that features a unique combination of an amino group, a phenyl ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with an appropriate amine and a phenyl-substituted carbonyl compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-thiophenecarboxaldehyde share the thiophene ring structure.

    Phenyl-substituted amides: Compounds such as N-phenylacetamide and N-phenylpropionamide have similar amide linkages.

Uniqueness

3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride is unique due to the combination of its amino, phenyl, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-3-phenyl-N-(1-thiophen-2-ylethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS.ClH/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12;/h2-9,11,13H,10,16H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBMCLMPJHIGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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